6-(4-FLUORO-2-METHOXYPHENYL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE
Overview
Description
6-(4-Fluoro-2-methoxyphenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluoro-2-methoxyphenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group tolerant conditions, making it suitable for synthesizing complex molecules like pyrazolo[3,4-b]pyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The scalability of this method makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluoro-2-methoxyphenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure and biological activity profile make it a promising lead compound for the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-fluoro-2-methoxyphenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, leading to the disruption of cell signaling pathways that are crucial for cancer cell proliferation . The compound’s ability to induce apoptosis and cell cycle arrest further contributes to its antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 6-(4-fluoro-2-methoxyphenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, including:
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridines: Known for their antiproliferative activity.
1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde: Used as intermediates in the synthesis of pyrazolo[3,4-b]pyridines.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific and industrial fields.
Properties
IUPAC Name |
6-(4-fluoro-2-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c1-25-17-11-12(20)7-8-14(17)16-10-9-15-18(21-16)22-23(19(15)24)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMGZYRUEYNFTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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